methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate
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Overview
Description
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate: is an organic compound with the molecular formula C11H10Cl2O3 It is characterized by the presence of a methyl ester group attached to a prop-2-enoate backbone, with a 3,4-dichlorophenyl and a hydroxymethyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often require a solvent like ethanol and a temperature range of 60-80°C to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[(3,4-dichlorophenyl)(carboxy)methyl]prop-2-enoate.
Reduction: 2-[(3,4-dichlorophenyl)(hydroxy)methyl]propan-1-ol.
Substitution: 2-[(3,4-dichlorophenyl)(substituted)methyl]prop-2-enoate.
Scientific Research Applications
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-(1,3,5-trihydroxy-4a-methyl-8-oxodecahydro-2-naphthalenyl)prop-2-enoate .
Uniqueness
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate is unique due to the presence of both the dichlorophenyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10Cl2O3 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,1H2,2H3 |
InChI Key |
TXCDARQCSQEEGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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